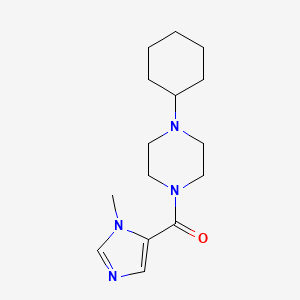
(4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone, also known as CPI-455, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI-455 belongs to the class of small molecules that target bromodomain and extra-terminal (BET) proteins, which play a crucial role in gene regulation.
Wirkmechanismus
(4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones. This results in the inhibition of transcriptional co-activator recruitment to chromatin, leading to the downregulation of gene expression. The specific mechanism of action of (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone is still being studied, but it is believed to involve the displacement of BET proteins from chromatin.
Biochemical and Physiological Effects:
(4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone has been shown to have significant biochemical and physiological effects in various disease models. In cancer, (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone has been shown to inhibit the growth of various tumor cell lines, including breast, prostate, and lung cancer. The compound has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and multiple sclerosis. In neurodegenerative disorders, (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone has been shown to have potential therapeutic effects in models of Alzheimer's disease and Huntington's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone is its specificity for BET proteins, which makes it an attractive target for therapeutic development. However, the compound has some limitations for lab experiments, including its low solubility in water and its relatively short half-life in vivo. These limitations can be overcome by using appropriate solvents and delivery methods, such as nanoparticles or liposomes.
Zukünftige Richtungen
There are several future directions for the study of (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone, including the development of more potent and selective BET inhibitors, the identification of biomarkers for patient selection, and the evaluation of (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone in clinical trials. The compound has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans.
In conclusion, (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone is a novel compound that has shown significant potential for therapeutic development in various disease models. The compound inhibits BET proteins, which play a crucial role in gene regulation, and has been shown to have significant biochemical and physiological effects. Further research is needed to determine its potential therapeutic applications in humans.
Synthesemethoden
The synthesis of (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone involves the reaction between 4-cyclohexylpiperazine and 3-methylimidazole-4-carboxaldehyde in the presence of a Lewis acid catalyst. The reaction proceeds through a condensation reaction to form (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone as a white solid. The yield of (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone is typically around 50%, and the compound can be purified using standard chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
(4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit BET proteins, which play a crucial role in the regulation of gene expression. BET proteins are involved in the recruitment of transcriptional co-activators to chromatin, which is essential for the transcription of many genes involved in cell growth and differentiation.
Eigenschaften
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-17-12-16-11-14(17)15(20)19-9-7-18(8-10-19)13-5-3-2-4-6-13/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLKSAKXJUCRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)N2CCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-4-(1-methyl-1H-imidazole-5-carbonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-(methylsulfonamido)phenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2816086.png)
![5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2816089.png)
![4-[4-Methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B2816093.png)

![N-[2-(4-chlorophenyl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2816095.png)
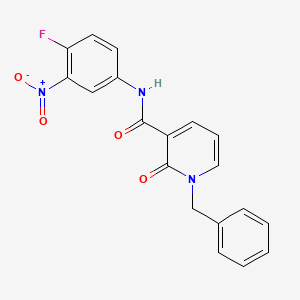
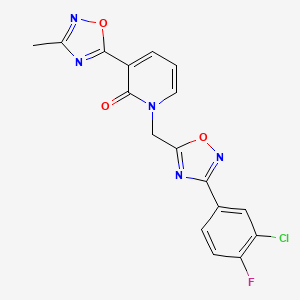
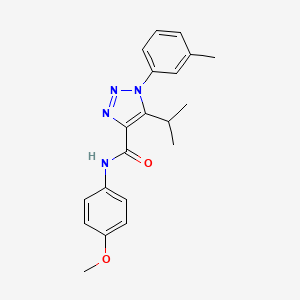
![N-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2816101.png)
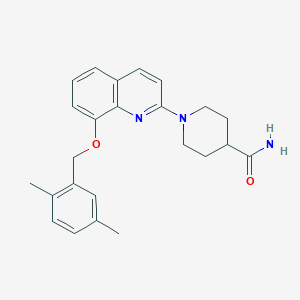
![2-[(hydroxyimino)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2816104.png)
![5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B2816105.png)